molecular formula C17H16O4 B7966181 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid

Cat. No.: B7966181
M. Wt: 284.31 g/mol
InChI Key: JVXLSLRZGPNSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of a benzoyl group substituted with dimethyl and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzoic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-4-hydroxybenzoyl)benzoic acid
  • 2-(3,5-Dimethyl-4-ethoxybenzoyl)benzoic acid
  • 2-(3,5-Dimethyl-4-chlorobenzoyl)benzoic acid

Uniqueness

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility and stability compared to similar compounds with different substituents .

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylbenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-10-8-12(9-11(2)16(10)21-3)15(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXLSLRZGPNSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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